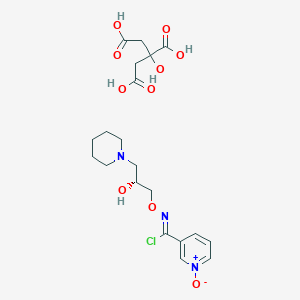
5-Bromo-3-iodopyridin-2(1H)-one
Übersicht
Beschreibung
“5-Bromo-3-iodopyridin-2(1H)-one” is a chemical compound with the empirical formula C5H3BrINO . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3-iodopyridin-2(1H)-one” is represented by the SMILES stringOc1cc(Br)cnc1I . This indicates that the molecule contains a pyridinone ring with bromine and iodine substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pentasubstituted Pyridines
5-Bromo-3-iodopyridin-2(1H)-one serves as a valuable building block in medicinal chemistry research. It has been utilized in the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are key in generating pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).
Crystal Structure and Hydrogen Bonding
The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide leads to 5-Bromo-3-iodopyridin-2(1H)-one with interesting crystal structure features, including weak intermolecular N—H⋯N hydrogen bonds, which are crucial in understanding molecular interactions in crystallography (Bunker et al., 2008).
Preparation of Functionalized Pyridines
This compound has been essential in the preparation of functionalized pyridine derivatives. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine has led to a range of functionalized pyridines, which are significant in developing pharmaceuticals like anticancer agents (Song et al., 2004).
Coupling Reactions in Organic Synthesis
5-Bromo-3-iodopyridin-2(1H)-one is used in the preparation of organozinc reagents, which are further applied in various coupling reactions to produce cross-coupling products. This has significant implications in the field of organic synthesis, enabling the creation of complex molecules (Rieke & Kim, 2011).
DNA Replication Detection
It plays a role in biological research, particularly in the detection of DNA replication. Monoclonal antibodies specific for derivatives of 5-Bromo-3-iodopyridin-2(1H)-one, like bromodeoxyuridine, have been used to detect DNA synthesis in cultured cells, which is pivotal in genetic and cellular research (Gratzner, 1982).
Synthesis of Novel Compounds
This compound has been utilized in the synthesis of novel compounds like symmetrical pyridyl monoselenides, which are characterized by various spectroscopic techniques. This highlights its role in developing new materials and chemical entities (Bhasin et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUPPDAXWKLNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476059 | |
| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodopyridin-2(1H)-one | |
CAS RN |
381233-75-6 | |
| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)


